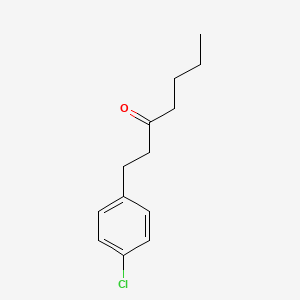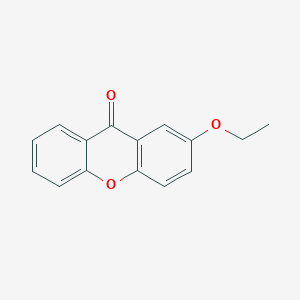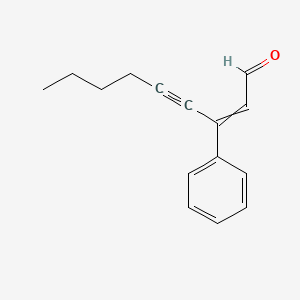
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid is a complex organic compound that combines a cyclohexane ring with a phenylsulfanyl group and a diethylaminoethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the formation of the cyclohexane ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with a cyclohexane derivative. The diethylaminoethyl ester is then attached via esterification, using diethylaminoethanol and a carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The diethylaminoethyl ester can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate: Similar structure but lacks the phenylsulfanyl group.
2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate: Similar structure but lacks the sulfanyl group.
Uniqueness
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate is unique due to the presence of both the phenylsulfanyl and diethylaminoethyl ester groups.
Eigenschaften
CAS-Nummer |
101329-94-6 |
|---|---|
Molekularformel |
C21H31NO6S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)23-17-11-7-5-8-12-17;3-1(4)2(5)6/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZVTQGKKWULDHGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)



![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)


![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)


